FABP4 Inhibitor Scaffold Potency: 4-Amino-6-methyl Core Outperforms 4-Ureido Analog
Derivatives built upon the 4-amino-6-methylpyridazin-3(2H)-one scaffold exhibit significantly higher binding affinity for FABP4 compared to 4-ureido analogs. The unsubstituted amino group at position 4 is essential for optimal interaction with the target [1]. In a fluorescence thermal shift assay, a 4-amino-6-methylpyridazinone derivative demonstrated a Kd of 10 nM for human FABP4 [1], whereas a structurally related 4-ureido analog showed a Kd of >1 µM [2]. This 100-fold difference underscores the critical role of the 4-amino group.
| Evidence Dimension | Binding affinity (Kd) for human FABP4 |
|---|---|
| Target Compound Data | 10 nM (for a derivative bearing the 4-amino-6-methylpyridazinone core) |
| Comparator Or Baseline | >1 µM (for a corresponding 4-ureido derivative) |
| Quantified Difference | ≥100-fold higher affinity |
| Conditions | Temperature-dependent fluorescence thermal shift assay using human FABP4 expressed in E. coli |
Why This Matters
Confirms that the 4-amino-6-methyl substitution is a privileged scaffold for FABP4 inhibitor development, providing a validated starting point for medicinal chemistry optimization.
- [1] BindingDB Entry BDBM50525617 (CHEMBL4560388). Kd = 10 nM for human FABP4. View Source
- [2] Crocetti L, Floresta G, Zagni C, et al. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals (Basel). 2022;15(11):1335. View Source
